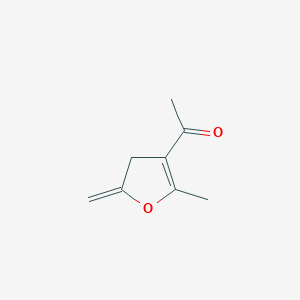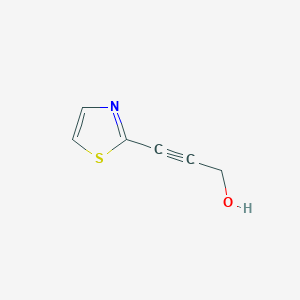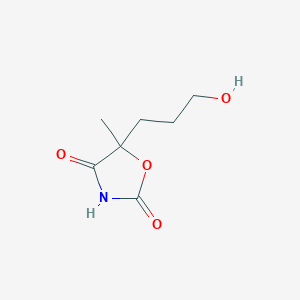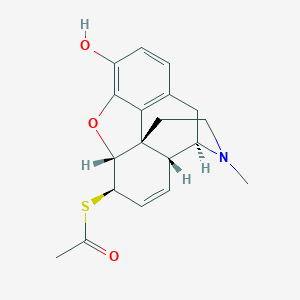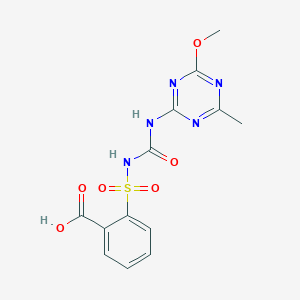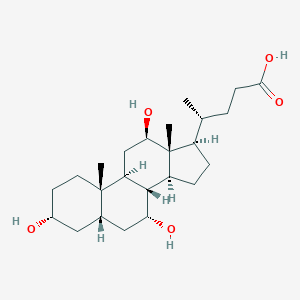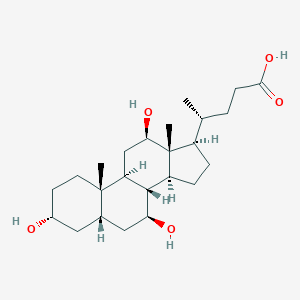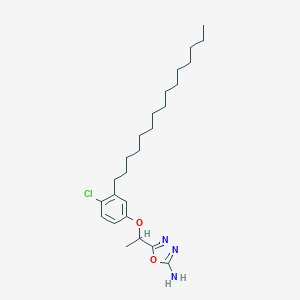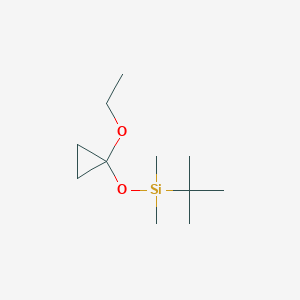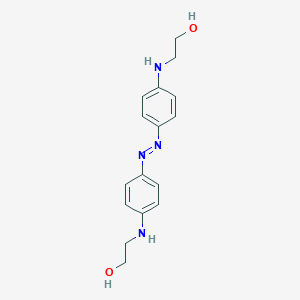
4,4'-N-(beta-Hydroxyethylamino)azobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-N-(beta-Hydroxyethylamino)azobenzene, commonly known as HEAB, is a chemical compound that belongs to the azobenzene family. It is a synthetic molecule that contains an azo group (-N=N-) and a hydroxyethylamino group (-NH-CH2-CH2-OH) attached to the benzene ring. HEAB has been extensively studied for its potential applications in scientific research, particularly in the field of photochemistry and photobiology.
Mécanisme D'action
The mechanism of action of HEAB involves the reversible photoisomerization between the trans and cis isomers. Upon exposure to light of a specific wavelength, the trans isomer of HEAB undergoes a cis-trans isomerization, resulting in the formation of the cis isomer. This process is reversible, and the cis isomer can be converted back to the trans isomer upon exposure to light of another wavelength. The photoisomerization of HEAB can induce various biological effects, such as protein conformational changes, ion channel gating, and enzyme activation or inhibition.
Effets Biochimiques Et Physiologiques
HEAB has been shown to induce various biochemical and physiological effects in vitro and in vivo. For example, HEAB can induce reversible conformational changes in proteins, such as rhodopsin and bacteriorhodopsin, which are involved in vision and phototransduction. HEAB can also modulate ion channel gating, such as the light-gated ion channel channelrhodopsin-2, which is widely used in optogenetics. In addition, HEAB has been shown to induce photodynamic effects, such as the generation of reactive oxygen species, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
HEAB has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized with high purity and yield. It is also a photochromic molecule that can be controlled by light, which makes it an ideal tool for studying light-sensitive biological processes. However, HEAB also has some limitations. Its photoisomerization is reversible, which can make it difficult to control the duration and intensity of its effects. In addition, HEAB can undergo photobleaching, which can reduce its effectiveness over time.
Orientations Futures
HEAB has many potential future directions for scientific research. One possible direction is the development of new photoswitchable ligands for studying protein-ligand interactions. Another direction is the use of HEAB as a photosensitizer for photodynamic therapy, which can be used to treat cancer and other diseases. Additionally, HEAB can be used in the development of new optogenetic tools for controlling cellular processes with light. Finally, the synthesis of new HEAB derivatives with improved properties, such as increased stability and efficiency, can also be a future direction for scientific research.
Conclusion:
4,4'-N-(beta-Hydroxyethylamino)azobenzene is a synthetic molecule that has been extensively studied for its potential applications in scientific research. It is a photochromic molecule that can undergo reversible photoisomerization upon exposure to light, making it an ideal tool for studying light-sensitive biological processes. HEAB has many potential future directions for scientific research, including the development of new photoswitchable ligands, the use of HEAB as a photosensitizer for photodynamic therapy, and the development of new optogenetic tools.
Méthodes De Synthèse
HEAB can be synthesized using various methods, including the reduction of 4,4'-dinitroazobenzene using sodium borohydride, the reaction of 4,4'-dichloroazobenzene with hydroxyethylamine, and the condensation of 4,4'-diaminoazobenzene with ethylene oxide. The most commonly used method is the reduction of 4,4'-dinitroazobenzene, which involves the reaction of 4,4'-dinitroazobenzene with sodium borohydride in the presence of a catalyst such as nickel or palladium. This method yields HEAB with high purity and yield.
Applications De Recherche Scientifique
HEAB has been widely used in scientific research due to its unique properties. It is a photochromic molecule, which means that it can undergo reversible photoisomerization upon exposure to light of a specific wavelength. This property makes HEAB an ideal tool for studying various biological processes that are light-sensitive, such as vision, circadian rhythms, and phototransduction. HEAB has also been used as a photoswitchable ligand for studying protein-ligand interactions, as well as a photosensitizer for photodynamic therapy.
Propriétés
Numéro CAS |
120404-26-4 |
|---|---|
Nom du produit |
4,4'-N-(beta-Hydroxyethylamino)azobenzene |
Formule moléculaire |
C16H20N4O2 |
Poids moléculaire |
300.36 g/mol |
Nom IUPAC |
2-[4-[[4-(2-hydroxyethylamino)phenyl]diazenyl]anilino]ethanol |
InChI |
InChI=1S/C16H20N4O2/c21-11-9-17-13-1-5-15(6-2-13)19-20-16-7-3-14(4-8-16)18-10-12-22/h1-8,17-18,21-22H,9-12H2 |
Clé InChI |
ILDXQYVFZBZVQJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NCCO)N=NC2=CC=C(C=C2)NCCO |
SMILES canonique |
C1=CC(=CC=C1NCCO)N=NC2=CC=C(C=C2)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




